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Compound of Interest

Compound Name: Algestone acetophenide

CAS No.: 1179-87-9

Cat. No.: B072495 Get Quote

Abstract & Scientific Rationale
Algestone Acetophenide (DHPA) is a synthetic pregnane progestin derived from 17

-hydroxyprogesterone.[1] Unlike 19-nortestosterone derivatives (e.g., levonorgestrel) which
often exhibit off-target androgenic activity, DHPA is characterized by high specificity for the
Progesterone Receptor (PR) with negligible androgenic, estrogenic, or glucocorticoid activity.

This specificity makes DHPA an ideal chemical probe for isolating PR-mediated signaling

pathways in complex biological systems where cross-talk with the Androgen Receptor (AR) or

Glucocorticoid Receptor (GR) must be minimized. This guide details the handling, mechanism,

and experimental protocols for validating PR agonism using DHPA.

Chemical Properties & Handling
Successful experimentation requires strict adherence to solubility limits, as DHPA is highly

lipophilic and prone to precipitation in aqueous media.
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Property Specification Experimental Implication

Molecular Weight 448.60 g/mol

Use molar concentrations (nM/

µM) for receptor assays, not

w/v.

Solubility DMSO (>10 mg/mL), Ethanol
Critical: Do not dissolve

directly in cell culture media.[2]

Storage -20°C (Solid), -80°C (Stock)
Protect from light; freeze/thaw

cycles degrade potency.

Vehicle Limit < 0.1% v/v in culture

Higher DMSO concentrations

can induce cellular toxicity or

artifacts.

Preparation Protocol:

Stock Solution (10 mM): Dissolve 4.49 mg of DHPA in 1 mL of anhydrous DMSO. Vortex for

1 minute until clear.

Working Solution: Dilute the stock 1:1000 in culture media immediately before use to prevent

precipitation.

Mechanism of Action (MOA)
DHPA functions as a potent agonist of both PR-A and PR-B isoforms. Upon binding, it induces

a conformational change that dissociates chaperone proteins (Hsp90), facilitating receptor

dimerization and nuclear translocation.

Pathway Visualization
The following diagram illustrates the specific signaling cascade activated by DHPA, highlighting

the exclusion of AR/GR cross-talk.
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Caption: DHPA selectively binds cytosolic PR, inducing dimerization and nuclear transcription

while avoiding Androgen (AR) and Glucocorticoid (GR) receptors.

In Vitro Protocol: Competitive Receptor Binding
Assay
To validate DHPA affinity relative to Progesterone, a competitive binding assay using cytosolic

fractions from T47D cells (high endogenous PR expression) is recommended.

Materials
Source: T47D Human Breast Cancer Cells.

Radioligand: [³H]-Progesterone or [³H]-ORG2058 (synthetic, high specificity).

Competitor: Unlabeled DHPA (10⁻¹⁰ M to 10⁻⁶ M).

Buffer: TEMG (10mM Tris-HCl, 1mM EDTA, 12mM Monothioglycerol, 10% Glycerol, pH 7.4).

Step-by-Step Methodology
Cytosol Preparation:

Harvest T47D cells and homogenize in ice-cold TEMG buffer.

Centrifuge at 105,000 x g for 60 mins at 4°C. Collect the supernatant (cytosol).

Incubation:

Aliquot cytosol (100 µL) into tubes.

Add 5 nM [³H]-Ligand (fixed concentration).

Add increasing concentrations of unlabeled DHPA (0.1 nM – 1 µM).

Control: Non-specific binding (NSB) determined by adding 100-fold excess of cold

Progesterone.

Incubate for 18 hours at 4°C to reach equilibrium.
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Separation:

Add 500 µL Dextran-Coated Charcoal (DCC) suspension to strip unbound ligand.

Incubate 10 mins on ice, then centrifuge at 2,000 x g for 10 mins.

Quantification:

Pipette supernatant into scintillation fluid and count CPM (Counts Per Minute).

Analysis:

Plot % Specific Binding vs. Log[Concentration]. Calculate IC50.

Data Interpretation: Relative Binding Affinity (RBA)
RBA is calculated as (IC50 Progesterone / IC50 Test Compound) × 100.[3]

Compound
Relative Binding Affinity
(RBA)

Interpretation

Promegestone (R5020) 250%
Synthetic standard (High

Potency)

Algestone Acetophenide 120 - 150% High Potency Agonist

Progesterone 100% Endogenous Reference

17

-OH Progesterone
< 5% Inactive Precursor

In Vivo Protocol: Modified Clauberg-McPhail Test
The Clauberg-McPhail test is the gold standard for confirming progestational activity (secretory

transformation of the endometrium). While historically performed in rabbits, this protocol can be

adapted for immature female rabbits or ovariectomized rats.

Objective: Assess the ability of DHPA to induce endometrial proliferation in an estrogen-primed

uterus.
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Experimental Workflow

Day 0: Selection Days 1-6: Estrogen Priming
(Estradiol 5µg/day SC) Day 7: Rest Period Days 8-12: DHPA Dosing

(SC Injection) Day 13: Necropsy Histology (H&E)
McPhail Index Scoring

Click to download full resolution via product page

Caption: Timeline for the Clauberg-McPhail assay. Estrogen priming is strictly required to

upregulate PR expression before DHPA treatment.

Protocol Steps
Animals: Immature female New Zealand White rabbits (approx. 1 kg).

Priming Phase (Estrogen):

Inject 17

-estradiol (5 µ g/day , subcutaneous) for 6 consecutive days.

Causality: Estrogen induces PR expression in the uterus; without this, DHPA has no

target.

Treatment Phase (DHPA):

On Day 8, divide animals into groups (n=5).

Group A: Vehicle Control (Sesame Oil).

Group B: Progesterone Control (0.5 mg/day).

Group C: DHPA Low Dose (0.1 mg/day).

Group D: DHPA High Dose (0.5 mg/day).

Administer SC injections for 5 consecutive days.

Analysis:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b072495?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sacrifice animals 24 hours after the last injection.

Remove uterus, weigh, and fix in 10% formalin.

McPhail Index Scoring (0-4):

0: No glandular development.

4: Maximum arborization and secretory change (lace-like appearance).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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